3,6-dimethyl-2H-chromen-2-one
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Overview
Description
3,6-Dimethyl-2H-chromen-2-one is a derivative of coumarin, a class of organic compounds known for their diverse biological activities and applications in various fields This compound is characterized by a chromene ring system with two methyl groups attached at the 3rd and 6th positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,6-dimethyl-2H-chromen-2-one can be achieved through several methods. One common approach involves the Pechmann condensation, where phenols react with β-keto esters in the presence of an acid catalyst. This method employs both homogeneous catalysts such as concentrated sulfuric acid and trifluoroacetic acid, as well as heterogeneous catalysts like cation-exchange resins and zeolites .
Industrial Production Methods: Industrial production of this compound typically involves optimizing the Pechmann condensation process to achieve high yields and purity. This may include the use of continuous flow reactors and advanced purification techniques to ensure the scalability and efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 3,6-Dimethyl-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the chromene ring into dihydrochromene derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the chromene ring
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in the presence of catalysts like aluminum chloride
Major Products: The major products formed from these reactions include quinones, dihydrochromenes, and various substituted chromenes, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3,6-Dimethyl-2H-chromen-2-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3,6-dimethyl-2H-chromen-2-one involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
3,6-Dimethyl-2H-chromen-2-one can be compared with other similar compounds such as:
Coumarin (2H-chromen-2-one): The parent compound, known for its anticoagulant properties.
4-Methylcoumarin: Similar structure with a methyl group at the 4th position, used in perfumery and as a fluorescent dye.
7-Hydroxycoumarin: Known for its use in laser dyes and as a precursor for pharmaceuticals.
Uniqueness: The presence of methyl groups at the 3rd and 6th positions in this compound enhances its biological activity and makes it a valuable compound for various applications .
Properties
CAS No. |
57295-24-6 |
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Molecular Formula |
C11H10O2 |
Molecular Weight |
174.20 g/mol |
IUPAC Name |
3,6-dimethylchromen-2-one |
InChI |
InChI=1S/C11H10O2/c1-7-3-4-10-9(5-7)6-8(2)11(12)13-10/h3-6H,1-2H3 |
InChI Key |
CQTXQWVGXQRGIX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=O)C(=C2)C |
Origin of Product |
United States |
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